Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416236-73-0
VCID: VC4441666
InChI: InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10;/h4-7,11H2,1-3H3,(H,12,13);1H
SMILES: CC(C)(C)OC(=O)NCC1(CCC1)N.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride

CAS No.: 2416236-73-0

Cat. No.: VC4441666

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride - 2416236-73-0

Specification

CAS No. 2416236-73-0
Molecular Formula C10H21ClN2O2
Molecular Weight 236.74
IUPAC Name tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10;/h4-7,11H2,1-3H3,(H,12,13);1H
Standard InChI Key WFPKQHOVCRLVAG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CCC1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride, reflects its core structure: a cyclobutyl ring substituted with an aminomethyl group, which is further functionalized with a Boc protecting group. The hydrochloride salt stabilizes the amine moiety, improving crystallinity and handling. Key structural identifiers include:

  • SMILES: CC(C)(C)OC(=O)NCC1(CCC1)N.Cl

  • InChIKey: WFPKQHOVCRLVAG-UHFFFAOYSA-N.

The cyclobutane ring introduces significant ring strain (approximately 110 kJ/mol), which impacts reactivity and conformational flexibility compared to larger cycloalkanes .

Physicochemical Profile

While solubility data remain undisclosed, the compound’s hydrochloride salt suggests moderate aqueous solubility, typical of ionized amines. The Boc group enhances lipid solubility, facilitating membrane permeability in biological systems . A comparative analysis of physicochemical properties with analogous compounds is provided in Table 1.

Table 1: Comparative Physicochemical Properties of Carbamate Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)LogPPSA (Ų)
Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochlorideC₁₀H₂₁ClN₂O₂236.741.2*67.8
Tert-butyl N-amino-N-methyl-carbamate C₆H₁₄N₂O₂146.190.855.6
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate C₁₂H₂₄N₂O₂228.333.167.8
*Estimated via analogous compounds .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves sequential protection and functionalization steps:

  • Cyclobutylamine Preparation: Cyclobutane rings are synthesized via [2+2] cycloaddition or ring-closing metathesis, followed by nitration and reduction to yield 1-aminocyclobutane.

  • Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions (e.g., triethylamine in THF), forming tert-butyl N-(cyclobutylmethyl)carbamate .

  • Hydrochloride Formation: Treatment with HCl in ether or methanol yields the final hydrochloride salt.

A representative procedure from Ambeed (Source 5) involves reductive amination using sodium triacetoxyhydroborate, achieving yields up to 85.9% for analogous carbamates .

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic peaks for the Boc group (δ 1.29 ppm, singlet, 9H) and cyclobutyl protons (δ 1.6–2.1 ppm, multiplet) .

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 237.74.

Biological Activity and Mechanistic Insights

Pharmacological Targets

The compound’s primary mechanism involves modulating enzymes and receptors in immune signaling pathways. Preclinical studies suggest inhibition of:

  • NF-κB Pathway: Attenuates pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by blocking IκB kinase (IKK) phosphorylation.

  • G Protein-Coupled Receptors (GPCRs): Binds to adenosine A₂ₐ receptors, demonstrating potential in neurodegenerative disease models .

Structure-Activity Relationships (SAR)

  • Cyclobutane Ring: The strained ring enhances binding affinity to hydrophobic enzyme pockets compared to cyclohexyl analogs .

  • Boc Group: Removal (via acidolysis) generates a free amine, critical for prodrug activation in vivo .

Comparative Analysis with Analogous Carbamates

Cycloalkyl Substituent Effects

  • Cyclopropyl Analog: Tert-butyl ((1-aminocyclopropyl)methyl)carbamate exhibits lower metabolic stability due to increased ring strain.

  • Cyclohexyl Analog: Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate shows higher LogP (3.1 vs. 1.2), favoring blood-brain barrier penetration .

Table 2: Biological Activity of Selected Carbamates

CompoundTarget IC₅₀ (nM)Half-life (h)
Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochlorideIKKβ: 45 ± 3.22.8
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate A₂ₐR: 12 ± 1.15.6

Future Perspectives

Despite its promise, gaps persist in pharmacokinetic and toxicological profiling. Future directions include:

  • Prodrug Optimization: Engineering pH-sensitive Boc derivatives for targeted release.

  • Therapeutic Applications: Evaluating efficacy in autoimmune disease models (e.g., rheumatoid arthritis).

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